5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
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Overview
Description
5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid: is a chemical compound known for its unique tricyclic structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The tricyclic core structure is synthesized through a series of cyclization reactions, often involving Diels-Alder reactions or other cycloaddition reactions.
Introduction of the Azidomethyl Group: The azidomethyl group is introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by an azide ion.
Industrial Production Methods
Industrial production methods for 5-(azidomethyl)tricyclo[330 the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and safety protocols .
Chemical Reactions Analysis
Types of Reactions
5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or other nucleophilic species can be used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines .
Scientific Research Applications
5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug development .
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
- 5-(Chloromethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
- 5-(Iodomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
Uniqueness
5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from similar compounds with different halogen substituents .
Properties
CAS No. |
2445794-29-4 |
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Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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